benzyl N-(3-hydroxy-3-methylbutyl)carbamate
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Description
Benzyl N-(3-hydroxy-3-methylbutyl)carbamate is a chemical compound with the CAS Number: 1338492-99-1 . It has a molecular weight of 237.3 and its IUPAC name is benzyl (3-hydroxy-3-methylbutyl)carbamate .
Synthesis Analysis
The synthesis of carbamates like benzyl N-(3-hydroxy-3-methylbutyl)carbamate can be achieved through various methods. One such method involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular formula of benzyl N-(3-hydroxy-3-methylbutyl)carbamate is C13H19NO3 . The InChI code for this compound is 1S/C13H19NO3/c1-13(2,16)8-9-14-12(15)17-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3,(H,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving benzyl N-(3-hydroxy-3-methylbutyl)carbamate are not found, carbamates in general can undergo various reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . This provides an economical and efficient route to many compounds of interest .Physical And Chemical Properties Analysis
The compound is stored at refrigerated temperatures .Scientific Research Applications
Synthesis of Peptides
Benzyl N-(3-hydroxy-3-methylbutyl)carbamate: can be used as a protecting group for amines during the synthesis of peptides . Protecting groups are crucial in peptide synthesis to prevent unwanted reactions at the amine site. This compound, due to its carbamate group, can provide stability to the amine during synthesis and can be removed under controlled conditions after the peptide chain is formed.
Organic Synthesis
In organic synthesis, benzyl carbamates serve as intermediates in the production of various organic compounds . They can be used in rearrangement reactions or in the synthesis of other carbamates through amination processes. This versatility makes them valuable for creating a wide range of synthetic molecules.
Medicinal Chemistry
Carbamates: are often used in medicinal chemistry for the development of pharmaceuticals . Benzyl N-(3-hydroxy-3-methylbutyl)carbamate could be utilized in the design and synthesis of new drugs, especially considering its potential for creating stable amine derivatives that are common in many medicinal compounds.
Material Science
In material science, carbamates can be used to modify the surface properties of materials . Benzyl N-(3-hydroxy-3-methylbutyl)carbamate could be applied to surfaces to alter their interaction with other substances, which is useful in creating specialized coatings or adhesives.
Agricultural Chemistry
Carbamates have applications in agricultural chemistry, particularly in the synthesis of pesticides and herbicides . The benzyl N-(3-hydroxy-3-methylbutyl)carbamate could be a precursor or an active ingredient in the development of new agrochemicals that help protect crops from pests and diseases.
Analytical Chemistry
In analytical chemistry, carbamates can be used as standards or reagents in various analytical procedures . Benzyl N-(3-hydroxy-3-methylbutyl)carbamate might be used in chromatography or spectrometry to help identify or quantify other substances due to its unique chemical properties.
properties
IUPAC Name |
benzyl N-(3-hydroxy-3-methylbutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,16)8-9-14-12(15)17-10-11-6-4-3-5-7-11/h3-7,16H,8-10H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZJMYRJXFMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCNC(=O)OCC1=CC=CC=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-(3-hydroxy-3-methylbutyl)carbamate |
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